(4-Chloro-2-(difluoromethoxy)phenyl)boronic acid

Catalog No.
S15909729
CAS No.
M.F
C7H6BClF2O3
M. Wt
222.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Chloro-2-(difluoromethoxy)phenyl)boronic acid

Product Name

(4-Chloro-2-(difluoromethoxy)phenyl)boronic acid

IUPAC Name

[4-chloro-2-(difluoromethoxy)phenyl]boronic acid

Molecular Formula

C7H6BClF2O3

Molecular Weight

222.38 g/mol

InChI

InChI=1S/C7H6BClF2O3/c9-4-1-2-5(8(12)13)6(3-4)14-7(10)11/h1-3,7,12-13H

InChI Key

FCSKPRQCDYEIEG-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)OC(F)F)(O)O

(4-Chloro-2-(difluoromethoxy)phenyl)boronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by its unique structural features, including a chloro substituent and a difluoromethoxy group, which contribute to its reactivity and selectivity in various

  • Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and aryl or vinyl halides in the presence of a palladium catalyst and a base. The mechanism involves oxidative addition, transmetalation, and reductive elimination .
  • Oxidation: The boronic acid group can be oxidized to yield phenolic compounds.
  • Substitution Reactions: The chloro group can undergo nucleophilic substitution with various nucleophiles, such as amines or thiols.

While specific biological activities of (4-Chloro-2-(difluoromethoxy)phenyl)boronic acid are not extensively documented, compounds in the boronic acid class are often studied for their potential therapeutic applications. Boronic acids can interact with biological targets such as enzymes and receptors, influencing metabolic pathways. The unique electronic properties imparted by the difluoromethoxy group may enhance interactions with biological systems, making this compound a candidate for further pharmacological studies.

The synthesis of (4-Chloro-2-(difluoromethoxy)phenyl)boronic acid typically involves the following steps:

  • Formation of Grignard Reagent: Reacting 4-chloro-2-(difluoromethoxy)phenyl magnesium bromide with trimethyl borate.
  • Hydrolysis: The resulting product is hydrolyzed using aqueous acid (such as hydrochloric acid) to yield the boronic acid.
  • Reaction Conditions: The reaction is generally conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation, with temperatures ranging from -78°C to room temperature and utilizing tetrahydrofuran as a solvent.

(4-Chloro-2-(difluoromethoxy)phenyl)boronic acid is predominantly used in:

  • Organic Synthesis: As a key reagent in Suzuki-Miyaura coupling reactions for constructing biaryl compounds.
  • Drug Development: Its unique structural features may provide advantages in designing new pharmaceuticals with improved efficacy and selectivity.
  • Material Science: Used in synthesizing organic materials for electronic applications due to its ability to form stable carbon-carbon bonds .

Several compounds share structural similarities with (4-Chloro-2-(difluoromethoxy)phenyl)boronic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
(4-(Difluoromethoxy)phenyl)boronic acid688810-12-00.98
(3-(Trifluoromethoxy)phenyl)boronic acid179113-90-70.93
2-Trifluoromethoxyphenylboronic acid175676-65-00.87
(2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid881402-22-80.79
(4-(2,2,2-Trifluoroethoxy)phenyl)boronic acid886536-37-40.76

Uniqueness

The uniqueness of (4-Chloro-2-(difluoromethoxy)phenyl)boronic acid lies in its combination of a chloro group and a difluoromethoxy substituent, which provide distinct electronic and steric properties. These features enhance its reactivity and selectivity compared to other boronic acids, making it particularly valuable in synthetic applications where precision is critical . The difluoromethoxy group also influences lipophilicity and metabolic stability, which are crucial factors in drug design and development.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

222.0066582 g/mol

Monoisotopic Mass

222.0066582 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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